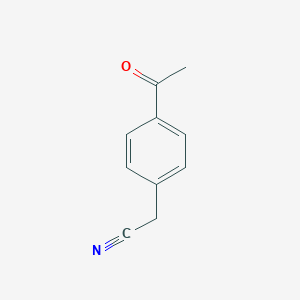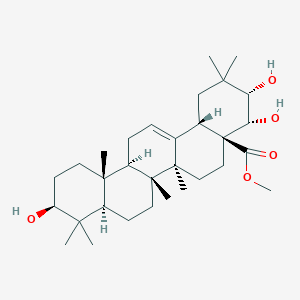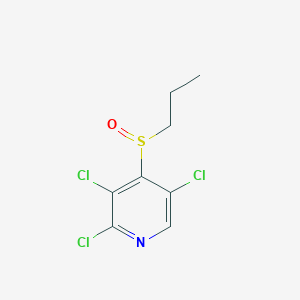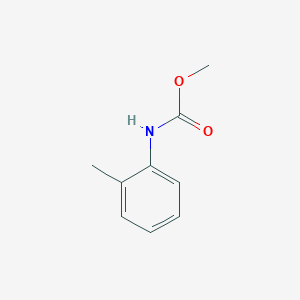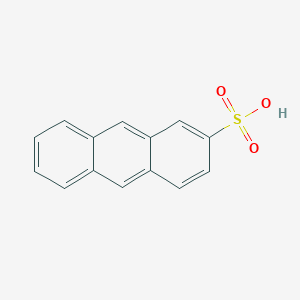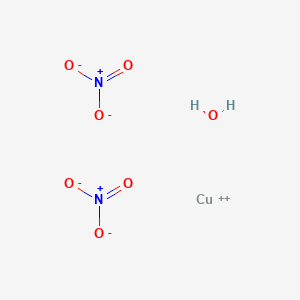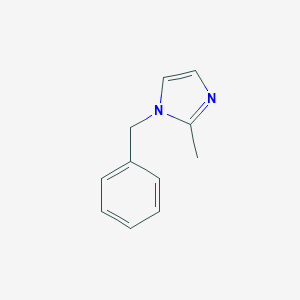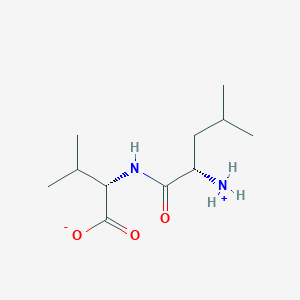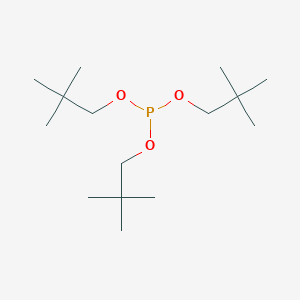
Trineopentyl phosphite
Übersicht
Beschreibung
Trineopentyl phosphite is a chemical compound with the molecular formula C15H33O3P . It is also known by other names such as tri-neo-pentylphosphite and tris (2,2-dimethylpropyl) phosphite .
Synthesis Analysis
Trineopentyl phosphite can be prepared by the reaction of an excess of 2,2-dimethylpropylmagnesium chloride with PCl in THF . The product can be purified by distillation under vacuum (0.3 mmHg) followed by recrystallization from ethanol .Molecular Structure Analysis
The molecular weight of Trineopentyl phosphite is 292.39 g/mol . The InChIKey of the compound is VEKIRWDIEAVDHT-UHFFFAOYSA-N . The compound has a complex structure with 19 heavy atoms .Chemical Reactions Analysis
Tertiary phosphines, like Trineopentyl phosphite, have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations . They can generate phosphine-centered radical species via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations .Physical And Chemical Properties Analysis
Trineopentyl phosphite is soluble in organic solvents, partially soluble in methanol and ethanol, and insoluble in water . It has a molecular weight of 292.39 g/mol, a topological polar surface area of 27.7 Ų, and a complexity of 203 .Wissenschaftliche Forschungsanwendungen
Organic Catalysts/Reagents
Trineopentyl phosphite, as a tertiary phosphine, has been extensively developed as an effective organic catalyst/reagent to promote various modern organic transformations in both racemic and enantioselective fashions .
Radical Generation and Reactions
Tertiary phosphines, including Trineopentyl phosphite, have applications in radical generation and reactions. Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .
Single-Electron-Transfer (SET) Reactions
Single-electron-transfer (SET) reactions associated with tertiary phosphines have recently gained popularity, affording novel and promising synthetic approaches to challenging molecular structures from readily available starting materials upon simple operation .
Root Growth Enhancement
Previous research has shown that phosphite application can enhance root growth. This is particularly useful during environmental stresses, such as nutrient, water, and heat stresses .
Nitrogen and Carbon Assimilation
Phosphite treatment significantly increases Nitrate Reductase (NR) activity, leaf photosynthesis, and stomatal conductance, suggesting improved Nitrogen and Carbon assimilation . These differences were more pronounced under heat or drought treatment (photosynthesis and photosystem II stability) and nutrient deficiency (root traits and NR) .
Abiotic Stress Tolerance
Phosphite treatment improves the ability of plants to tolerate abiotic stresses through improved Nitrogen and Carbon assimilation, combined with improved root growth which may improve biomass and yield .
Efficient Use of Nitrogen
The use of phosphite as a plant biostimulant has a dramatic effect on the uptake and efficient use of nitrogen, saving up to 40kg/ha from leaching or volatilisation .
Wirkmechanismus
Target of Action
Trineopentyl phosphite primarily targets hydroperoxides . It acts as a secondary antioxidant, decomposing hydroperoxides in various substrates . The reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus .
Mode of Action
Trineopentyl phosphite interacts with its targets through a series of chemical reactions. It decomposes hydroperoxides catalytically due to the formation of acidic hydrogen phosphates by hydrolysis and peroxidolysis . This interaction results in the formation of o-hydroxyphenyl phosphates from o-phenylene phosphites, which are excellent chain-breaking antioxidants .
Biochemical Pathways
The action of trineopentyl phosphite affects the phosphorus metabolic pathways. It is involved in the phosphonate-catabolising CP-lyases and phosphite-oxidising pathways . These pathways are responsible for the metabolism of reduced phosphorus .
Pharmacokinetics
It’s known that at room temperature, trineopentyl phosphite reacts readily with iodomethane or bromomethane to afford crystalline michaelis–arbuzov intermediates . These intermediates decompose in solution to yield neopentyl halides without rearrangement of the alkyl group .
Result of Action
The action of trineopentyl phosphite leads to the decomposition of hydroperoxides, which helps stabilize various substrates against degradation . It also results in the formation of o-hydroxyphenyl phosphates, which are excellent chain-breaking antioxidants .
Action Environment
The action, efficacy, and stability of trineopentyl phosphite can be influenced by environmental factors such as temperature and the presence of other compounds. For instance, at higher temperatures, the hydroperoxide decomposing ability of phosphites becomes effective in suppressing chain branching and inhibiting oxidation . Also, the presence of iodomethane or bromomethane can lead to the formation of Michaelis–Arbuzov intermediates .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tris(2,2-dimethylpropyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33O3P/c1-13(2,3)10-16-19(17-11-14(4,5)6)18-12-15(7,8)9/h10-12H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKIRWDIEAVDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COP(OCC(C)(C)C)OCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311616 | |
| Record name | Trineopentyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trineopentyl phosphite | |
CAS RN |
14540-52-4 | |
| Record name | Trineopentyl phosphite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trineopentyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes trineopentyl phosphite unique in the study of the Michaelis-Arbuzov reaction?
A1: Unlike many other phosphite esters, trineopentyl phosphite forms a stable, crystalline intermediate with methyl iodide at room temperature. This intermediate, identified as methyltrineopentyloxyphosphonium iodide, provides valuable insight into the mechanism of the Michaelis-Arbuzov reaction. [, ] This stability is attributed to the steric hindrance provided by the bulky neopentyl groups. []
Q2: How does the structure of trineopentyl phosphite and its derivatives influence their reactivity with halogenomethanes?
A2: Studies comparing trineopentyl phosphite, dineopentyl phenylphosphonite, and neopentyl diphenylphosphinite demonstrate that increasing the number of phenoxy-substituents on phosphorus can influence the decomposition pathway of the resulting alkoxyphosphonium halide intermediates. While trineopentyl phosphite predominantly undergoes SN2-type fission of the alkyl–oxygen bond, the presence of phenoxy groups can favor SN1-type fission in certain circumstances. [] This suggests that both inductive and mesomeric effects play a role in determining the reactivity of these intermediates. []
Q3: Can you elaborate on the decomposition mechanism of methyltrineopentyloxyphosphonium iodide?
A3: In solution, methyltrineopentyloxyphosphonium iodide decomposes via a first-order reaction to yield neopentyl iodide without any rearrangement of the alkyl group. [] This observation supports an SN2-type mechanism where the iodide anion attacks the neopentyl group, leading to the cleavage of the alkyl-oxygen bond.
Q4: What spectroscopic techniques are useful for studying trineopentyl phosphite and its derivatives?
A4: Both 31P and 1H NMR spectroscopy are valuable tools for characterizing trineopentyl phosphite and its derivatives. For example, 31P NMR spectroscopy can distinguish between the phosphite starting material and the phosphonium intermediates formed upon reaction with alkyl halides. The chemical shift for these intermediates typically falls in the range of -40 to -50 ppm (relative to 85% H3PO4) and is independent of the halide present. [] Furthermore, 1H NMR can provide information about the alkyl groups attached to phosphorus and reveal any long-range coupling interactions with the phosphorus atom. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



